

In-Depth Technical Guide: Chloromethyl Pivalate (CAS 18997-19-8)

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Compound of Interest

Compound Name: Chloromethyl pivalate

Cat. No.: B041491

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Chloromethyl pivalate** (CAS 18997-19-8), a versatile reagent widely utilized in pharmaceutical and organic synthesis. This document details its chemical properties, synthesis protocols, and key applications, with a focus on its role as a prodrug-forming moiety and a protecting agent.

Chemical Information and Properties

Chloromethyl pivalate, also known as pivaloyloxymethyl chloride (POM-Cl), is a reactive organic compound essential for the introduction of the pivaloyloxymethyl (POM) group in the synthesis of various molecules.^{[1][2]} The POM group is a critical component in the design of prodrugs, enhancing the lipophilicity and oral bioavailability of parent drug molecules.^[1]

Structure:

Synonyms: 2,2-Dimethylpropanoic acid chloromethyl ester, Chloromethyl 2,2-dimethylpropanoate, Pivalic acid chloromethyl ester, POM-Cl, Pivaloyloxymethyl chloride.^{[1][3][4][5]}

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of **Chloromethyl pivalate**.

Identifier	Value	Reference
CAS Number	18997-19-8	[1] [2] [3] [4] [6]
Molecular Formula	C6H11ClO2	[1] [3] [6]
Molecular Weight	150.60 g/mol	[2] [5] [6]
InChI Key	GGRHYQCXXYLUTL-UHFFFAOYSA-N	[3] [7]
SMILES	<chem>CC(C)(C)C(=O)OCCl</chem>	[6] [7]

Property	Value	Reference
Appearance	Clear colorless to slightly yellow liquid	[1] [3]
Boiling Point	146-148 °C (lit.)	[1] [7]
Density	1.045 g/mL at 25 °C (lit.)	[1] [7]
Refractive Index	n _{20/D} 1.417 (lit.)	[1] [7]
Flash Point	40 °C (104 °F) - closed cup	[6] [7]
Solubility	Miscible with most organic solvents; immiscible with water	[1]

Synthesis of Chloromethyl Pivalate

The most common and well-documented method for the synthesis of **Chloromethyl pivalate** is the reaction of pivaloyl chloride with paraformaldehyde, catalyzed by a Lewis acid such as zinc chloride.[\[1\]](#)[\[6\]](#)

Experimental Protocol: Synthesis from Pivaloyl Chloride and Paraformaldehyde

This protocol is adapted from a literature procedure.[\[6\]](#)

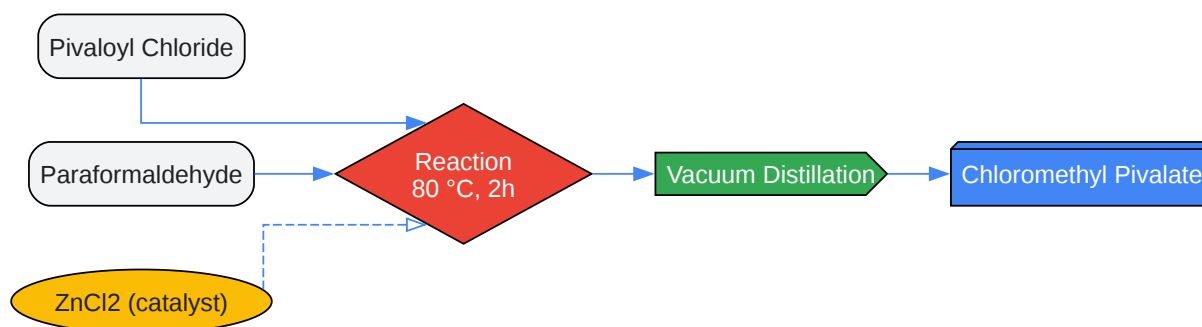
Materials:

- Pivaloyl chloride (8.56 g, 71 mmol)
- Paraformaldehyde (2.13 g, 71 mmol)
- Zinc chloride (75 mg, 0.55 mmol)

Procedure:

- A mixture of pivaloyl chloride, paraformaldehyde, and zinc chloride is prepared in a suitable reaction vessel.
- The mixture is stirred at 80 °C for 2 hours.
- After the reaction is complete, the product is purified by vacuum distillation.

Expected Outcome: This procedure affords **Chloromethyl pivalate** as a colorless oil with a yield of approximately 59%.^[6] The boiling point of the purified product is 80 °C at 15 mmHg.^[6]



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Synthesis of **Chloromethyl Pivalate**.

Applications in Pharmaceutical Development

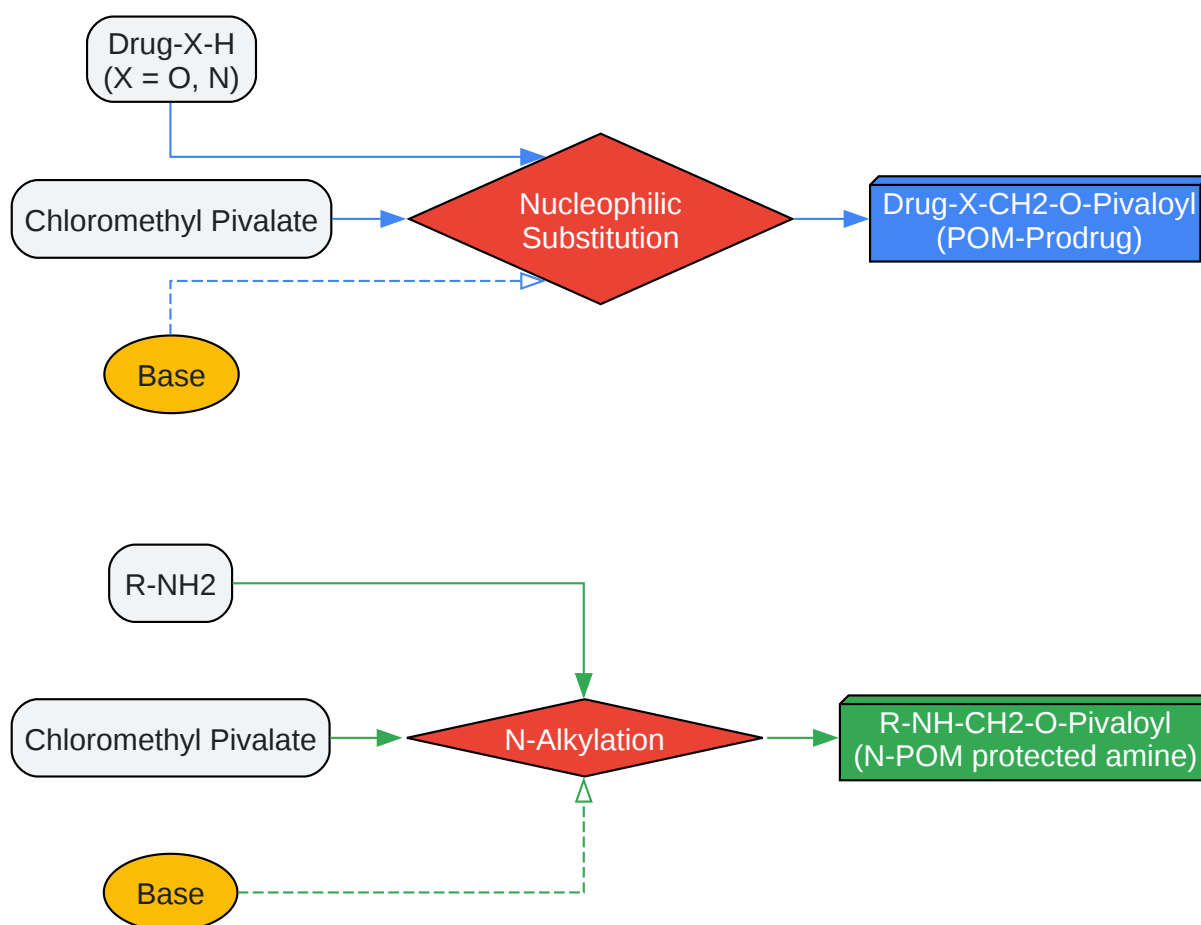
Chloromethyl pivalate is a key reagent for introducing the pivaloyloxymethyl (POM) protecting group, which is widely used to synthesize prodrugs of various active pharmaceutical ingredients (APIs). The POM group can mask polar functional groups, thereby increasing the

lipophilicity and membrane permeability of the API, which often leads to improved oral bioavailability.[1]

Prodrug Synthesis

The reactivity of the chloromethyl group allows for its facile reaction with nucleophiles such as carboxylates and phosphates on drug molecules.[1][8]

General Reaction Scheme:



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